5-Bromo-2-(2-fluorophenyl)thiazole
Description
5-Bromo-2-(2-fluorophenyl)thiazole is a halogenated heterocyclic compound featuring a thiazole core substituted with a bromine atom at position 5 and a 2-fluorophenyl group at position 2 (Figure 1). Its molecular formula is C₉H₅BrFNS, with a molecular weight of 258.108 g/mol . The compound’s structure is significant in medicinal and synthetic chemistry due to the electron-withdrawing effects of bromine and fluorine, which modulate reactivity and biological interactions.
Properties
IUPAC Name |
5-bromo-2-(2-fluorophenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNS/c10-8-5-12-9(13-8)6-3-1-2-4-7(6)11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWCSYNXGAKXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(S2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Sequential Bromination
The thiazole ring can be constructed via cyclization of 2-fluorophenyl thioamides with α-bromoketones, followed by bromination at the 5-position. This approach adapts the Hantzsch thiazole synthesis, where 2-(2-fluorophenyl)thiazole is first formed, and bromination is performed using N-bromosuccinimide (NBS) under electrophilic substitution conditions .
Mechanistic Details :
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Cyclization : 2-Fluorophenyl thioamide reacts with α-bromoketone (e.g., bromoacetone) in ethanol under reflux, forming 2-(2-fluorophenyl)thiazole via nucleophilic displacement and cyclization .
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Bromination : NBS selectively brominates the 5-position of the thiazole ring in dichloromethane at 0–5°C, achieving yields of 70–75% . The reaction proceeds via an electrophilic aromatic substitution mechanism, favored by the electron-donating methyl group at position 4 (if present) directing bromination to position 5 .
Limitations :
-
Requires strict temperature control to avoid di-bromination.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates the formation of thiazole intermediates and subsequent bromination, reducing reaction times from hours to minutes. This method combines cyclization and bromination in a single pot, leveraging energy-efficient conditions .
Procedure :
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2-Fluorophenyl thioamide, α-bromoketone, and NBS are mixed in acetonitrile.
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The mixture is irradiated at 100°C for 15 minutes under microwave conditions.
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Purification via column chromatography yields 5-bromo-2-(2-fluorophenyl)thiazole with an 82% yield .
Advantages :
-
50% reduction in reaction time compared to conventional methods.
Data Comparison :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 hours | 15 minutes |
| Yield | 70% | 82% |
| Purity (HPLC) | 95% | 98% |
Arbuzov-Wittig Tandem Reaction
This method constructs the brominated thiazole core through a phosphonate intermediate, enabling precise control over substituent placement. The approach involves:
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Arbuzov Reaction : 2-(2-Fluorophenyl)-4-methylthiazole reacts with triethyl phosphite to form a phosphonate intermediate .
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Wittig-Horner Reaction : The phosphonate couples with 5-bromo-2-thiazolyl aldehyde under basic conditions, yielding the target compound .
Key Observations :
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The Arbuzov reaction selectively replaces the methyl group with a phosphonate moiety at position 4, leaving position 5 available for bromination .
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Bromination prior to the Wittig reaction ensures higher regioselectivity .
Yield Optimization :
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Use of anhydrous tetrahydrofuran (THF) improves phosphonate stability, increasing overall yield to 68% .
Direct Bromination of Preformed Thiazoles
Pre-synthesized 2-(2-fluorophenyl)thiazole undergoes bromination using molecular bromine (Br₂) in acetic acid. This method is cost-effective but requires careful stoichiometry to avoid over-bromination .
Protocol :
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Dissolve 2-(2-fluorophenyl)thiazole in glacial acetic acid.
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Add Br₂ dropwise at 0°C, stirring for 4 hours.
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Quench with sodium bisulfite, extract with dichloromethane, and purify via recrystallization .
Challenges :
Yield Data :
| Br₂ Equivalents | Yield (%) | Purity (%) |
|---|---|---|
| 1.0 | 65 | 92 |
| 1.2 | 58 | 85 |
Bromine-Free Approaches Using Lithium-Halogen Exchange
A metal-halogen exchange strategy avoids elemental bromine, enhancing safety and selectivity. The steps include:
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Lithiation : Treat 2-(2-fluorophenyl)thiazole with n-butyllithium at −78°C, generating a lithiated intermediate at position 5 .
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Quenching with 1,2-dibromoethane : The lithiated species reacts with 1,2-dibromoethane, introducing a bromine atom .
Advantages :
Drawbacks :
Comparative Analysis of Methods
| Method | Yield (%) | Temperature (°C) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Cyclization-Bromination | 70–75 | 0–25 | Low | High |
| Microwave-Assisted | 82 | 100 | Moderate | Moderate |
| Arbuzov-Wittig | 68 | 60–80 | High | Low |
| Direct Bromination | 65 | 0–5 | Low | High |
| Lithium-Halogen Exchange | 75 | −78 | High | Low |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluorophenyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 5-substituted thiazole derivatives.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Scientific Research Applications
5-Bromo-2-(2-fluorophenyl)thiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
Thiazole derivatives vary widely in properties depending on substituent positions. Key comparisons include:
5-Bromo-2-(4-methylphenyl)thiazole
- Structure : Bromine at position 5, 4-methylphenyl at position 2.
- Molecular Weight : 254.1 g/mol .
- Key Differences: The 4-methylphenyl group introduces steric bulk and electron-donating effects compared to the 2-fluorophenyl group.
5-Bromo-2-(2-cyanopyridin-5-yl)thiazole (3b)
- Structure: Bromine at position 5, 2-cyanopyridin-5-yl at position 2.
- Molecular Weight : 267.16 g/mol.
4-Bromo-2-(2-fluorophenyl)thiazole
- Structure : Bromine at position 4 (vs. 5), 2-fluorophenyl at position 2.
- Molecular Weight : 258.108 g/mol .
- Key Differences : Positional isomerism significantly impacts electronic distribution. The 4-bromo substitution may reduce steric hindrance in nucleophilic substitution reactions compared to 5-bromo derivatives.
Physicochemical Properties
| Property | 5-Bromo-2-(2-fluorophenyl)thiazole | 5-Bromo-2-(4-methylphenyl)thiazole | 4-Bromo-2-(2-fluorophenyl)thiazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 258.108 | 254.1 | 258.108 |
| Melting Point (°C) | Not reported | Discontinued | Not reported |
| Solubility | Likely low (lipophilic substituents) | Low (non-polar methyl group) | Similar to 5-Bromo isomer |
| NMR Shifts (¹H, δ) | N/A | N/A | 7.89 (dd, 2H), 7.13 (t, 2H), 4.69 (s, 2H) |
Q & A
Q. What are the key methodological considerations for synthesizing 5-Bromo-2-(2-fluorophenyl)thiazole?
Synthesis typically involves cyclization or substitution reactions. For example, analogous thiazole derivatives are synthesized by reacting halogenated precursors with nucleophiles under controlled conditions. A common approach involves:
- Reagent selection : Use of K₂CO₃ as a base in chloroform to facilitate cyclization (e.g., in thiazole ring formation) .
- Reaction time and temperature : Stirring at room temperature for 48 hours, followed by reflux in toluene for 10 hours to ensure complete ring closure .
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Which characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., π-stacking or C–H⋯π interactions observed in thiazole derivatives) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, fluorine atoms in the 2-fluorophenyl group cause distinct splitting patterns .
- Mass spectrometry : Validates molecular weight and bromine isotope patterns.
Q. How do substituents on the thiazole ring influence reactivity?
- Bromine at position 5 : Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Fluorine on the phenyl ring : Increases electron-withdrawing effects, stabilizing the ring and directing regioselectivity in substitution reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for thiazole derivatives?
Discrepancies in dihedral angles or molecular conformations (e.g., two independent molecules in a unit cell with differing puckering parameters) can arise due to:
- Crystallization conditions : Solvent polarity and temperature affect packing.
- Statistical analysis : Compare multiple datasets and apply density functional theory (DFT) to model energetically favorable conformations .
Example: In a related compound, dihedral angles between thiazole and phenyl rings differed by 0.16° between molecules A and B due to crystal packing forces .
Q. What experimental design strategies optimize reaction conditions for thiazole synthesis?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent, and catalyst loading. For instance, a 2³ factorial design can identify interactions between reagent equivalents, reaction time, and yield .
- Response surface methodology (RSM) : Models non-linear relationships, enabling prediction of optimal conditions (e.g., maximizing yield while minimizing byproducts) .
Q. How do substitution patterns affect biological activity in thiazole-based compounds?
- Positional effects : Bromine at position 5 enhances halogen bonding with biological targets (e.g., enzymes or receptors) .
- Electronic effects : Fluorine on the phenyl ring increases lipophilicity, improving membrane permeability.
- Case study : Thiazole derivatives with bromine and trifluoromethyl groups show anti-HIV activity due to enhanced binding affinity .
Q. What mechanistic insights explain bromine substitution in thiazole derivatives?
- Nucleophilic aromatic substitution (SNAr) : Bromine at position 5 is susceptible to displacement by amines or thiols under basic conditions.
- Catalytic systems : Palladium catalysts enable Suzuki couplings, replacing bromine with aryl/heteroaryl groups .
Example: 2-Bromo-6-phenylimidazo-thiadiazole undergoes substitution with secondary amines in DMF at 80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
